molecular formula C9H8F2N4 B1468053 [1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247753-82-7

[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1468053
M. Wt: 210.18 g/mol
InChI Key: YABYAAPYLFYUNQ-UHFFFAOYSA-N
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Description

“1-(3,5-Difluorophenyl)ethanamine” is a chemical compound with the molecular formula CHFN. It has an average mass of 157.161 Da and a monoisotopic mass of 157.070313 Da .


Molecular Structure Analysis

The molecular structure of “1-(3,5-Difluorophenyl)ethanamine” consists of a CHFN formula .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,5-Difluorophenyl)ethanamine” include a molecular formula of CHFN, an average mass of 157.161 Da, and a monoisotopic mass of 157.070313 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a related triazole derivative, was synthesized and its structure established through NMR spectroscopy and other analytical methods, highlighting the compound's synthesis and structural characterization potential (Aouine, El Hallaoui, & Alami, 2014).

Antimicrobial Activities

  • Research involving quinoline derivatives carrying 1,2,3-triazole moiety, similar in structure to the compound , has demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Material Science Applications

  • Amphiphilic tris(triazolyl)amines, which incorporate 1-(1-R-1H-1,2,3-triazol-4-yl)-N,N-bis((1-benzy-1H-1,2,3-triazol-4-yl)methyl)methanamine, have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, demonstrating the compound's potential in catalysis and material science (Nakarajouyphon et al., 2022).

Antioxidant Properties

  • Novel 1,2,3-triazole-containing nitrones, which include derivatives like N-(2-(4-aryl-1H-1,2,3-triazol-1-yl)ethylidene)methanamine oxides, have been synthesized and studied for their antioxidant ability, indicating the potential use of triazole derivatives in developing antioxidant agents (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).

Computational Studies

  • Computational insights into the interaction mechanism of triazolyl substituted tetrahydrobenzofuran derivatives with H+,K+-ATPase at different pH levels were studied, providing a basis for understanding how similar compounds might interact with biological systems (Luo et al., 2015).

Anticancer Potential

  • The synthesis and characterization of novel indole-based small molecules, including 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, have shown potential as anticancer agents through SIRT1 inhibition, suggesting a pathway for the development of novel cancer therapeutics involving triazole derivatives (Panathur et al., 2013).

properties

IUPAC Name

[1-(3,5-difluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4/c10-6-1-7(11)3-9(2-6)15-5-8(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABYAAPYLFYUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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